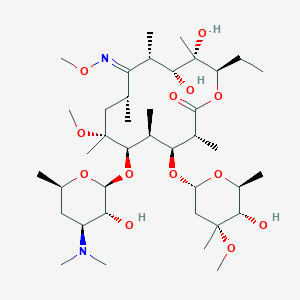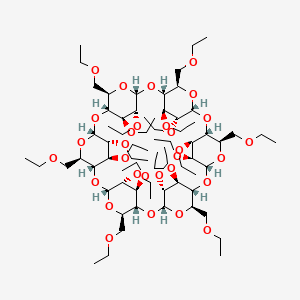
Deacetyl-O-demethyl Diltiazem Hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diltiazem is a calcium channel blocker extensively metabolized in the liver and other tissues, leading to various metabolites, including deacetyldiltiazem and demethyldiltiazem. These metabolites, produced through demethylation and deacetylation, retain a certain degree of pharmacological activity (Fraile et al., 1996).
Synthesis Analysis
Diltiazem undergoes extensive metabolism, yielding several metabolites. Deacetylation and demethylation are primary metabolic pathways, with the liver playing a significant role in these processes. Specific enzymes, like cytochrome P450 2D6 and 3A4, are involved in diltiazem demethylation, whereas deacetylation occurs in various tissues, including the liver and intestines (Kurokawa et al., 2015).
Molecular Structure Analysis
Diltiazem's structure enables its interaction with calcium channels, and modifications through metabolism, such as deacetylation, affect its solubility and pharmacological properties. The crystal structure analysis of diltiazem and its metabolites could provide insights into their molecular interactions and functional implications (Stepanovs et al., 2016).
Chemical Reactions and Properties
The metabolism of diltiazem, including deacetylation and demethylation, is catalyzed by specific enzymes, leading to the formation of metabolites with different chemical properties and activities. These reactions are influenced by various factors, including species differences and enzymatic specificity (Jones et al., 1999).
Physical Properties Analysis
Metabolites of diltiazem, such as deacetyldiltiazem, exhibit different physical properties from the parent compound, including solubility and stability. These properties can significantly influence their pharmacokinetic and pharmacodynamic profiles, affecting their therapeutic efficacy and safety (Sousa et al., 2005).
Chemical Properties Analysis
The chemical properties of diltiazem and its metabolites, including acidity, basicity, and reactivity, are crucial for their biological activities. Understanding these properties is essential for predicting their interactions with biological targets and their metabolism and elimination pathways (Sugihara et al., 1984).
特性
IUPAC Name |
(2S,3S)-5-[2-(dimethylamino)ethyl]-3-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-one;hydrobromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S.BrH/c1-20(2)11-12-21-15-5-3-4-6-16(15)25-18(17(23)19(21)24)13-7-9-14(22)10-8-13;/h3-10,17-18,22-23H,11-12H2,1-2H3;1H/t17-,18+;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGYNULFQEQFAFZ-URBRKQAFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C2=CC=CC=C2SC(C(C1=O)O)C3=CC=C(C=C3)O.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCN1C2=CC=CC=C2S[C@H]([C@H](C1=O)O)C3=CC=C(C=C3)O.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BrN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Deacetyl-O-demethyl Diltiazem Hydrobromide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[[4-Benzyloxy-3-methoxyphenyl]methylene]butanedioic Acid Ethyl Ester](/img/no-structure.png)



![[2-(Dimethylaminomethylideneamino)-4-methyl-5-nitro-6-oxopyrimidin-1-yl]methyl 2,2-dimethylpropanoate](/img/structure/B1147292.png)
